molecular formula C15H12N2O2 B6300497 3-((4-Methoxyphenyl)imino)indolin-2-one CAS No. 1369382-35-3

3-((4-Methoxyphenyl)imino)indolin-2-one

Cat. No. B6300497
CAS RN: 1369382-35-3
M. Wt: 252.27 g/mol
InChI Key: PXSATUQXASGWQE-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)imino)indolin-2-one is a Schiff base obtained by condensing p-arnisidine (4-methoxyaniline) with N-benzylisatin (1-benzyl-1H-indole-2,3-dione) . It is a type of heterocyclic compound due to the presence of the indole ring structure . This compound is of great interest because of its potent pharmacological and biological activities .


Synthesis Analysis

The synthesis of this compound involves the condensation of p-arnisidine (4-methoxyaniline) with N-benzylisatin (1-benzyl-1H-indole-2,3-dione) . This reaction results in the formation of the imino C=N double bond in an E conformation .


Molecular Structure Analysis

The molecular structure of this compound shows that it crystallizes in the triclinic P1 space group . The benzyl and phenyl rings subtend dihedral angles of 76.08 (7) and 60.70 (6), respectively, with the isatin group .

Scientific Research Applications

Anticancer Potential

A study by Penthala et al. (2010) synthesized novel analogs of 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one. These analogs showed significant in vitro cytotoxicity against various human tumor cell lines, suggesting potential as leads for anticancer drug development.

Synthesis and Biological Activity

Research by Kaur et al. (2019) developed a method for synthesizing (E)-3-(arylimino)indolin-2-one derivatives using environmentally benign organic acids. These compounds hold biological significance and are synthesized under mild and energy-efficient conditions.

Spiro Dihydroquinoline-Oxindoles Synthesis

Kouznetsov et al. (2008) described a fast and economical synthesis of new 4′-(4-hydroxy-3-methoxyphenyl)-3′-methyl-3′,4′-dihydro-1′H-spiro[indoline-3,2′-quinolin]-2-ones. This research contributes to the development of novel compounds in this class (Kouznetsov, Forero & Torres, 2008).

Spectrophotometric Determination

Al- Mofti & Al- Azrak (2021) developed a method for spectrophotometric determination of Ni+2 using 3-((2- Hydroxyphenyl)imino)indolin-2-one. This method is significant for its high sensitivity and accuracy in nickel determination (Al-Mofti & Al-Azrak, 2021).

Corrosion Inhibition

Al-Taweel et al. (2020) synthesized a new indoline derivative as a corrosion inhibitor for mild steel in sulfuric acid solution. This compound showed high inhibition efficiency, providing insights into corrosion prevention methods (Al-Taweel, Gaaz, Shaker & Al-Amiery, 2020).

Cholinesterase Inhibitors and Antioxidants

Yanovsky et al. (2012) explored carbamate derivatives of indolines, including 3-((4-methoxyphenyl)imino)indolin-2-one, as cholinesterase inhibitors and antioxidants. These compounds showed potential for treating Alzheimer's disease (Yanovsky, Finkin-Groner, Zaikin, Lerman, Shalom, Zeeli, Weill, Ginsburg, Nudelman & Weinstock, 2012).

Antimicrobial and Antioxidant Activities

Ikotun & Omolekan (2019) developed a method for synthesizing 1-Benzyl-3-[(4-Methylphenyl)Imino]-Indolin-2-One and its Co(II) complex, evaluating their antimicrobial and antioxidant activities (Ikotun & Omolekan, 2019).

Synthesis of Tyrosine Kinase Inhibitors

Sun et al. (1998) designed and synthesized 3-substituted indolin-2-ones as tyrosine kinase inhibitors. These compounds showed selectivity toward different receptor tyrosine kinases, suggesting their use in developing specific drugs for treating diseases (Sun, Tran, Tang, App, Hirth, Mcmahon & Tang, 1998).

Mechanism of Action

Target of Action

The compound 3-(4-methoxyphenyl)imino-1H-indol-2-one, also known as 3-((4-Methoxyphenyl)imino)indolin-2-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

3-(4-methoxyphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSATUQXASGWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333194
Record name 3-(4-methoxyphenyl)imino-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29775-73-3
Record name 3-(4-methoxyphenyl)imino-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Methoxyphenyl)imino)indolin-2-one

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